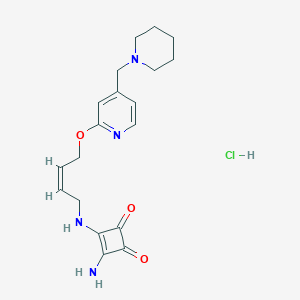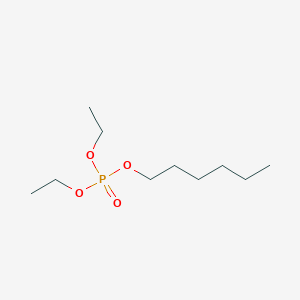
Ethyl-2-methyl-4,4,4-trifluorocrotonat
Übersicht
Beschreibung
Ethyl 2-methyl-4,4,4-trifluorocrotonate (2M4TFC) is an organic compound that is widely used in the field of synthetic organic chemistry for the synthesis of various compounds. It is a colorless liquid with a pungent odor, and has a boiling point of 98 °C. It is a versatile reagent that can be used in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. It is also used in the preparation of polymers, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von 4-Hydroxy-2-(Trifluormethyl)Chinolinen
Ethyl-2-methyl-4,4,4-trifluorocrotonat wird bei der Synthese von 4-Hydroxy-2-(Trifluormethyl)chinolinen durch eine intramolekulare Cyclisierung von Ethyl-2-cyano-4,4,4-trifluoro-3(arylamino)but-2-enoat-Derivaten verwendet . Chinolinverbindungen sind interessante Heterocyclen, da sie verschiedene biologische Aktivitäten zeigen, wie z. B. antimalarielle, antibakterielle, antifungale, entzündungshemmende, analgetische, kardiotonische Wirkung und auch als Antikonvulsiva eingesetzt werden können .
Synthese von (2 S ,3 S )-3-Methyl- und (2 S ,3 S )-3-Trifluormethylpyroglutaminsäure
This compound wird bei der Synthese von (2 S ,3 S )-3-Methyl- und (2 S ,3 S )-3-Trifluormethylpyroglutaminsäure verwendet . Diese Verbindungen haben aufgrund ihrer einzigartigen strukturellen Eigenschaften potenzielle Anwendungen in der medizinischen Chemie .
Michael-Additionsreaktion mit Ethylcrotonat
This compound unterliegt einer diastereoselektiven Michael-Additionsreaktion mit Ethylcrotonat . Diese Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein Schlüsselprozess in der organischen Synthese .
Reaktion mit Ni(II)-Komplex der Schiff-Base von Glycin
Die Michael-Reaktion zwischen this compound und einem Ni(II)-Komplex der Schiff-Base von Glycin mit (S)-o-[N-(N-benzylprolyl)amino]benzophenon wurde untersucht . Diese Reaktion hat potenzielle Anwendungen bei der Synthese komplexer organischer Moleküle .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ethyl 2-methyl-4,4,4-trifluorocrotonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes diastereoselective Michael addition reactions with ethyl crotonate . These interactions are crucial for the synthesis of complex organic molecules, which are essential in biochemical research and applications.
Cellular Effects
Ethyl 2-methyl-4,4,4-trifluorocrotonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is significant in understanding its role in biochemical research and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-4,4,4-trifluorocrotonate change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-methyl-4,4,4-trifluorocrotonate remains stable under specific conditions, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-4,4,4-trifluorocrotonate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research .
Transport and Distribution
The transport and distribution of Ethyl 2-methyl-4,4,4-trifluorocrotonate within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Subcellular Localization
Ethyl 2-methyl-4,4,4-trifluorocrotonate’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its role in biochemical research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNRXTIKMSOZQI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(F)(F)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128227-97-4 | |
| Record name | Ethyl 2-methyl-4,4,4-trifluorocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)

![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)






